molecular formula C17H16F2O B1327690 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone CAS No. 898793-37-8

3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

Cat. No. B1327690
CAS RN: 898793-37-8
M. Wt: 274.3 g/mol
InChI Key: HEOYOKOZQQVGNI-UHFFFAOYSA-N
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Description

3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone (DFDMPP) is a synthetic organic compound that is used in a variety of laboratory experiments, primarily in the fields of organic synthesis and biochemistry. It is a colorless solid that is soluble in organic solvents and has a high boiling point. DFDMPP has a wide range of applications in scientific research, including as a catalyst, a reagent, and a potential therapeutic agent.

Scientific Research Applications

  • Polymer Synthesis and Properties

    • Anion Exchange Membranes : Synthesis of poly(arylene ether sulfone) anion exchange membranes incorporating 3,5-dimethylphenyl groups, derived from difluoro aromatic ketone monomers, has been explored. These membranes exhibit high hydroxide conductivity and good chemical stability, making them suitable for applications like fuel cells (Shi et al., 2017).
  • Material Chemistry and Applications

    • Poly(arylene ether ketone/sulfone)s Synthesis : Research on novel bisphenols, including those with 3,5-dimethylphenyl groups, has led to the development of polymers with high thermal stability, low dielectric constants, and good transparency, useful in areas like electronics and optocommunication (Shang et al., 2012).
  • Electroactive Polymer Development

    • Electro-oxidative Polymerization : Studies have been conducted on the electro-oxidative polymerization of compounds like 3,5-dimethylthiophenol, leading to the creation of semi-conductive polymer films with potential uses in electronic devices (Yamamoto et al., 1992).
  • Photophysical and Electrochemical Studies

    • Electrochromic Polymers : The synthesis of electrochromic polymers derived from ethylenedioxythiophene, incorporating methyl groups, has shown promising results in terms of stability and coloration efficiency, important for applications like smart windows and displays (Sankaran & Reynolds, 1997).
  • Fluorescence Studies

    • Fluorescent pH Probes : BODIPY-based hydroxyaryl derivatives, including difluoro compounds, have been developed as fluorescent pH probes. Their fluorescence enhancement in acidic solutions makes them useful in biological and chemical sensing applications (Baruah et al., 2005).
  • Crystal Structure Analysis

    • Crystal and Molecular Structure : Analysis of different isomers of difluoro-hydroxyiminopropiophenones, including their biological activity correlation, has contributed to a deeper understanding of molecular interactions and structure-activity relationships (Allen et al., 1971).

properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-7-17(20)14-8-15(18)10-16(19)9-14/h3-5,8-10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOYOKOZQQVGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644656
Record name 1-(3,5-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898793-37-8
Record name 1-Propanone, 1-(3,5-difluorophenyl)-3-(2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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